molecular formula C13H13NO3 B11873907 8-Propoxyquinoline-2-carboxylic acid

8-Propoxyquinoline-2-carboxylic acid

Cat. No.: B11873907
M. Wt: 231.25 g/mol
InChI Key: NTZJFOQOARNHNT-UHFFFAOYSA-N
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Description

8-Propoxyquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Propoxyquinoline-2-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Propoxyquinoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

8-Propoxyquinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Propoxyquinoline-2-carboxylic acid involves its ability to interact with various molecular targets. For instance, as a chelating agent, it can bind to metal ions, affecting their availability and activity in biological systems. This interaction can influence various biochemical pathways, including those involved in oxidative stress and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Propoxyquinoline-2-carboxylic acid is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

8-propoxyquinoline-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-2-8-17-11-5-3-4-9-6-7-10(13(15)16)14-12(9)11/h3-7H,2,8H2,1H3,(H,15,16)

InChI Key

NTZJFOQOARNHNT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC2=C1N=C(C=C2)C(=O)O

Origin of Product

United States

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